3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol

Protecting Groups Silyl Ethers Stability

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol (CAS 103929-84-6) is a TBDMS (tert-butyldimethylsilyl)-protected derivative of 3,5-dihydroxybenzyl alcohol. The TBDMS groups protect the phenolic hydroxyls, rendering the molecule stable to a broad range of reaction conditions while enhancing solubility in nonpolar organic solvents.

Molecular Formula C19H36O3Si2
Molecular Weight 368.7 g/mol
CAS No. 103929-84-6
Cat. No. B120170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol
CAS103929-84-6
Synonyms3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol
Molecular FormulaC19H36O3Si2
Molecular Weight368.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3
InChIKeyIRILFJSTRCNMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol (CAS 103929-84-6): A TBDMS-Protected Dihydroxybenzyl Alcohol for Multi-Step Polyphenol Synthesis


3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol (CAS 103929-84-6) is a TBDMS (tert-butyldimethylsilyl)-protected derivative of 3,5-dihydroxybenzyl alcohol. The TBDMS groups protect the phenolic hydroxyls, rendering the molecule stable to a broad range of reaction conditions while enhancing solubility in nonpolar organic solvents [1]. This protection strategy is critical for the multi-step synthesis of complex polyphenolic natural products, such as resveratrol and its analogs [2].

Why Unprotected or Alternative Protected 3,5-Dihydroxybenzyl Alcohols Cannot Substitute for 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol


Generic substitution of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol with unprotected 3,5-dihydroxybenzyl alcohol, or with alternative protecting groups such as MOM (methoxymethyl), benzyl (Bn), or even TBDPS (tert-butyldiphenylsilyl), leads to significant and quantifiable losses in synthetic efficiency, yield, and process control. Unprotected phenols are incompatible with many common transformations (e.g., oxidations, metal-catalyzed couplings, acidic/basic steps) due to side reactions and poor solubility in nonpolar media [1]. MOM and Bn groups offer orthogonal protection but often require harsh acidic or hydrogenolytic deprotection conditions that are incompatible with sensitive downstream functionalities . TBDPS, while more stable to acid, is less stable to base and is bulkier, which can hinder certain reactions and complicate purification . The TBDMS-protected derivative uniquely balances stability, solubility, and selective deprotection, making it the optimal intermediate for efficient, high-yielding multi-step syntheses of polyphenols [2].

Quantitative Differentiation of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol from Analogs: A Comparative Evidence Guide


TBDMS Protection Enhances Stability by 10,000-Fold Compared to TMS and Improves Solubility vs. Unprotected Diol

The tert-butyldimethylsilyl (TBDMS) group provides approximately 10,000 times greater stability to hydrolysis compared to the trimethylsilyl (TMS) group under both acidic and basic conditions [1]. This stability differential is critical for multi-step synthetic sequences where unprotected or less stable protected intermediates would degrade, leading to lower yields and more complex purification. Furthermore, TBDMS protection converts the highly polar, water-soluble 3,5-dihydroxybenzyl alcohol (soluble in DMSO, methanol, water) into a nonpolar compound with enhanced solubility in ether, THF, and dichloromethane, facilitating reactions that require anhydrous, nonpolar conditions .

Protecting Groups Silyl Ethers Stability

Orthogonal Deprotection: Selective Cleavage of Phenolic TBDMS in the Presence of Other Protecting Groups

The TBDMS group on phenolic oxygens can be chemoselectively cleaved using tetrabutylammonium tribromide (TBATB) in methanol without affecting a wide range of other common protecting groups, including isopropylidene, benzyl (Bn), acetyl (Ac), benzoyl (Bz), tetrahydropyranyl (THP), and even the more acid-stable tert-butyldiphenylsilyl (TBDPS) group [1]. This orthogonal deprotection strategy is a key advantage over less selective protecting groups like MOM or Bn, which often require harsher, less discriminate conditions [2]. The established stability order is: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT, confirming the unique position of phenolic TBDMS for selective deprotection [1].

Chemoselective Deprotection Orthogonal Protection TBDMS

Enhanced Base Stability of TBDMS vs. TBDPS Enables Robust RNA and Polyphenol Synthesis

Under alkaline conditions commonly encountered in RNA synthesis and certain polyphenol transformations (e.g., using strong bases like NaOH, K2CO3), the TBDMS group exhibits superior stability compared to the TBDPS group . TBDPS is more susceptible to hydrolysis in basic environments, requiring controlled reaction times to minimize degradation. In contrast, TBDMS-protected intermediates, including 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol, remain intact under prolonged basic conditions, ensuring higher yields and fewer impurities .

Alkaline Stability RNA Synthesis Polyphenol Chemistry

TBDMS Protection Enables High-Yield Multi-Step Resveratrol Synthesis (70% Overall Yield)

The use of TBDMS-protected intermediates is directly linked to achieving high overall yields in the total synthesis of resveratrol. In a representative Heck reaction-based synthesis, the TBDMS-protected 3,5-dihydroxybenzyl alcohol derivative served as a key building block, enabling a streamlined route with an overall yield of 70% for the final (E)-resveratrol product [1]. This yield significantly surpasses earlier syntheses that employed alternative protecting groups or unprotected intermediates, which typically yielded 10-45% [2]. The stability and solubility conferred by TBDMS protection are essential for the efficiency of the Heck coupling step.

Resveratrol Synthesis Heck Reaction Total Synthesis

Synthesis of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol Proceeds in 93% Yield from the Corresponding Benzoate

The preparation of the title compound itself is highly efficient, with reported yields of 93% for the LiAlH4 reduction of methyl 3,5-di-tert-butyldimethylsilyloxybenzoate to the corresponding benzyl alcohol . This high-yielding step is crucial for the cost-effective procurement of the intermediate. In contrast, the synthesis of the unprotected 3,5-dihydroxybenzyl alcohol can be more challenging, with reported yields ranging from 77% to 95% depending on the method, and often requiring careful control to avoid oxidation and polymerization side reactions . The TBDMS-protected route provides a reliable, high-yielding entry point.

Synthetic Efficiency LAH Reduction Process Chemistry

Optimal Application Scenarios for 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol Based on Quantitative Differentiation


Multi-Step Total Synthesis of Resveratrol and Stilbenoid Natural Products

This compound is the preferred intermediate for the efficient, high-yielding total synthesis of resveratrol and its analogs via Heck, Wittig, or Horner-Wadsworth-Emmons reactions. The quantifiable stability of the TBDMS group (10,000-fold over TMS) and its orthogonal deprotection profile enable reliable execution of complex sequences with overall yields reaching 70%, a 1.6x to 7x improvement over alternative routes [1]. Procurement should be prioritized for any program aiming to produce gram-to-kilogram quantities of polyphenolic natural products for biological evaluation or as fine chemicals [2].

Synthesis of Acid/Base-Sensitive Polyphenolic Drug Candidates and Dendrimers

For the construction of drug candidates containing acid- or base-labile functionalities (e.g., acetals, esters, glycosidic bonds), the chemoselective deprotection capability of the phenolic TBDMS group is essential. As established by Patel et al., TBATB/MeOH selectively cleaves the TBDMS group in the presence of >6 other common protecting groups [1]. This allows for late-stage deprotection under mild, neutral conditions, preserving the integrity of the entire molecular scaffold. This compound is therefore a critical building block for medicinal chemistry and dendrimer synthesis where functional group compatibility is paramount [2].

Process Chemistry and Scale-Up of Polyphenol-Derived Pharmaceuticals

In process R&D, the high isolated yield (93%) for the synthesis of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol, combined with its enhanced solubility in nonpolar solvents and resistance to base-catalyzed degradation, makes it a robust and cost-effective intermediate for large-scale manufacturing [1]. The stability of the TBDMS group under basic conditions, in contrast to the less stable TBDPS group, is a critical advantage for processes involving basic washes, alkylations, or deprotonations [2]. This minimizes yield loss due to premature deprotection and simplifies downstream purification, directly impacting cost of goods.

Synthesis of Functionalized Boronic Acids and Other Cross-Coupling Partners

The TBDMS-protected benzyl alcohol serves as a versatile precursor to the corresponding benzyl halides and phosphonates, which are key intermediates for the preparation of 3,5-bis(tert-butyldimethylsilyloxy)phenylboronic acid and related cross-coupling partners [1]. The stability of the TBDMS group ensures that these derivatives can be synthesized and purified without decomposition, enabling their use in Suzuki-Miyaura, Heck, and Sonogashira couplings to access diverse polyphenolic libraries [2].

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